3-Methyl-1-(prop-2-yn-1-yl)cyclopentane-1-carbaldehyde
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Overview
Description
3-Methyl-1-(prop-2-yn-1-yl)cyclopentane-1-carbaldehyde is an organic compound with the molecular formula C10H14O. It is a cyclopentane derivative with a methyl group and a propynyl group attached to the ring, along with an aldehyde functional group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-1-(prop-2-yn-1-yl)cyclopentane-1-carbaldehyde can be achieved through several methods. One common approach involves the N-alkylation of methyl indole-5-carboxylate with propargyl bromide in toluene using 50% sodium hydroxide under phase-transfer catalysis . This method ensures that the ester group remains unaffected and prevents alkyne/allene rearrangement.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as in laboratory settings. The use of phase-transfer catalysis and appropriate solvents ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-1-(prop-2-yn-1-yl)cyclopentane-1-carbaldehyde undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The propynyl group can participate in substitution reactions, such as Sonogashira cross-coupling reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Palladium catalysts are often used in Sonogashira cross-coupling reactions.
Major Products
Oxidation: 3-Methyl-1-(prop-2-yn-1-yl)cyclopentane-1-carboxylic acid.
Reduction: 3-Methyl-1-(prop-2-yn-1-yl)cyclopentane-1-methanol.
Substitution: Various substituted derivatives depending on the reactants used.
Scientific Research Applications
3-Methyl-1-(prop-2-yn-1-yl)cyclopentane-1-carbaldehyde has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-Methyl-1-(prop-2-yn-1-yl)cyclopentane-1-carbaldehyde involves its interaction with molecular targets through its functional groups. The aldehyde group can form covalent bonds with nucleophiles, while the propynyl group can participate in various addition and substitution reactions. These interactions can modulate biological pathways and exert specific effects, such as antimicrobial or anticancer activities .
Comparison with Similar Compounds
Similar Compounds
Cyclopentane, 1-methyl-3-(2-methyl-1-propenyl)-: A hydrocarbon with a similar cyclopentane structure but different substituents.
3-Cyclopentyl-1-propyne: A compound with a cyclopentane ring and a terminal alkyne group.
2-Cyclopenten-1-one, 3-methyl-2-(2-pentenyl)-: A cyclopentenone derivative with similar structural features.
Uniqueness
3-Methyl-1-(prop-2-yn-1-yl)cyclopentane-1-carbaldehyde is unique due to the presence of both an aldehyde and a propynyl group on the cyclopentane ring
Properties
Molecular Formula |
C10H14O |
---|---|
Molecular Weight |
150.22 g/mol |
IUPAC Name |
3-methyl-1-prop-2-ynylcyclopentane-1-carbaldehyde |
InChI |
InChI=1S/C10H14O/c1-3-5-10(8-11)6-4-9(2)7-10/h1,8-9H,4-7H2,2H3 |
InChI Key |
NPMYMCHTPXLRCN-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC(C1)(CC#C)C=O |
Origin of Product |
United States |
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